Cardanol is a phenolic compound derived from the cashew nut shell liquid, specifically identified as 3-pentadecylphenol. It is a natural product that exhibits a unique structure characterized by a long aliphatic chain attached to a phenolic ring. Cardanol is primarily obtained from the processing of Anacardium occidentale, commonly known as the cashew tree, which is native to Brazil but widely cultivated in tropical regions worldwide. The compound is notable for its potential applications in various fields due to its favorable chemical properties, including its antioxidant, antimicrobial, and anti-inflammatory activities .
Cardanol's reactive phenolic structure and long aliphatic chain make it a valuable precursor for various bio-based polymers and composites. Researchers are exploring its use in:
Cardanol's unique molecular structure paves the way for its exploration in various functional materials:
Cardanol's bio-based origin and inherent functionalities make it a valuable resource for green chemistry applications:
Cardanol has demonstrated significant biological activities, making it a subject of interest in pharmacological research. Key findings include:
Cardanol is primarily synthesized through the extraction and refinement of cashew nut shell liquid. The process involves:
Cardanol has a wide range of applications across various industries:
Studies on the interaction of cardanol with biological systems have revealed important insights into its pharmacological potential. For instance:
Cardanol shares structural similarities with several other phenolic compounds derived from natural sources. Key similar compounds include:
| Compound | Structure | Unique Features |
|---|---|---|
| Cardol | 5-n-pentadecylresorcinol | Exhibits strong antioxidant properties; used in coatings. |
| Anacardic Acid | 5-(8-pentadecenyl)-salicylic acid | Known for its antimicrobial activity; used in traditional medicine. |
| Methylcardol | 2-methyl-5-n-pentadecylresorcinol | Has similar properties to cardol but with methyl substitution enhancing solubility. |
Cardanol's uniqueness lies in its specific aliphatic chain length and the presence of only one phenolic group, which differentiates it from other compounds like cardol and anacardic acid. This structural configuration contributes to its distinct physical and chemical properties, making it particularly suitable for applications requiring high thermal stability and reactivity .
Cashew Nut Shell Liquid is a reddish-brown viscous liquid found in the honeycomb structure of cashew nut shells, representing a valuable byproduct of the cashew processing industry [1] [2]. The composition of Cashew Nut Shell Liquid varies significantly depending on the extraction method employed, classifying it into natural and technical grades.
Natural Cashew Nut Shell Liquid, obtained through cold extraction methods, contains anacardic acid as the predominant component at 70-90% by weight [3] [4]. This phenolic lipid serves as the precursor to cardanol through thermal decarboxylation processes. Cardol constitutes 15-20% of natural Cashew Nut Shell Liquid, while cardanol represents only 5-8% of the total composition [2] [3]. The remaining components include 2-methylcardol and various polymeric materials contributing 5-10% to the overall composition.
Technical Cashew Nut Shell Liquid, produced through thermal extraction processes at temperatures between 180-200°C, exhibits a dramatically different composition profile [5] [6]. The thermal treatment induces decarboxylation of anacardic acid, converting it to cardanol and increasing cardanol content to 60-78% of the total mixture [7] [8]. Technical Cashew Nut Shell Liquid contains reduced anacardic acid levels of 0-2%, while cardol content remains relatively stable at 15-22% [2] [7]. Polymeric materials and other components constitute 8-15% of technical Cashew Nut Shell Liquid composition.
The molecular structure of cardanol consists of a phenolic ring with a meta-substituted fifteen-carbon aliphatic side chain, which exists in four distinct forms based on the degree of unsaturation [1] [9]. Cardanol triene, containing three double bonds, represents the major component at 41% of cardanol composition [1]. Cardanol monoene with one double bond constitutes 34%, cardanol diene with two double bonds comprises 22%, and saturated cardanol accounts for 2% of the total cardanol content [1] [10].
| Component | Natural CNSL (%) | Technical CNSL (%) |
|---|---|---|
| Anacardic Acid | 70-90 | 0-2 |
| Cardanol | 5-8 | 60-78 |
| Cardol | 15-20 | 15-22 |
| Other Components (polymers, 2-methylcardol) | 5-10 | 8-15 |
The generation of Cashew Nut Shell Liquid occurs during cashew nut processing operations, where various thermal and mechanical treatments are employed to facilitate nut extraction [4] [6]. Traditional cashew processing involves roasting whole cashew nuts in drums or hot oil baths at temperatures ranging from 180-250°C for 2-3 minutes [6] [11]. This thermal treatment serves multiple purposes: softening the cashew nut shell for easier cracking, facilitating Cashew Nut Shell Liquid release, and converting anacardic acid to cardanol through decarboxylation.
During roasting operations, the soft honeycomb structure within the cashew nut shell releases Cashew Nut Shell Liquid as vapors, which are subsequently condensed and collected [11] [8]. The roasting process yields approximately 7-12% by weight of Cashew Nut Shell Liquid relative to the original nut weight [6]. Hot oil bath methods, where cashew nuts are immersed in heated Cashew Nut Shell Liquid itself at 200-250°C, achieve similar yields of 8-15% while providing more uniform heating [6] [11].
Alternative processing methods include steam heating applications, where cashew nut shells are subjected to steam at 170-180°C under controlled pressure conditions [8]. This approach minimizes thermal degradation while maintaining effective Cashew Nut Shell Liquid extraction. The steam heating process converts anacardic acid to cardanol with simultaneous release of carbon dioxide and water vapor [8].
Industrial-scale cashew processing facilities employ continuous roasting systems with precise temperature and residence time control to optimize Cashew Nut Shell Liquid quality and yield [11] [12]. These systems incorporate vapor recovery units to capture released Cashew Nut Shell Liquid efficiently, preventing environmental emissions and maximizing product recovery. Quality control during processing involves monitoring temperature profiles, residence times, and moisture content to ensure consistent Cashew Nut Shell Liquid composition [12].
Thermal extraction represents the most widely employed industrial method for obtaining Cashew Nut Shell Liquid from cashew nut shells [6] [11]. The traditional roasting method involves heating cashew nuts or shells in rotating drums at temperatures between 180-200°C for predetermined durations [6]. This process achieves dual objectives: facilitating shell cracking for kernel extraction and inducing anacardic acid decarboxylation to produce cardanol-rich technical Cashew Nut Shell Liquid.
Hot oil bath extraction constitutes an advanced thermal method where cashew nuts are immersed in heated Cashew Nut Shell Liquid maintained at 200-250°C [6] [11]. The outer shell portion ruptures under thermal stress, releasing additional Cashew Nut Shell Liquid into the heating medium. This method demonstrates superior heat transfer characteristics compared to drum roasting, resulting in more uniform temperature distribution and improved yield efficiency of 8-15% by weight [6].
Pyrolysis-based extraction employs higher temperatures of 400-700°C in inert atmospheres to maximize Cashew Nut Shell Liquid recovery from residual shell materials [6]. This method effectively extracts retained oils from previously processed shells, achieving recovery rates of 85-90% of available liquid content [6]. However, pyrolysis conditions may induce thermal degradation and polymerization of sensitive phenolic compounds, requiring careful temperature and residence time optimization.
Steam extraction utilizes superheated steam at 170-180°C to facilitate gentle Cashew Nut Shell Liquid release while minimizing thermal degradation [8]. The steam heating process creates pressure differentials that promote liquid migration from internal honeycomb structures to shell surfaces. This method preserves thermally sensitive compounds better than direct heating methods while achieving comparable extraction yields [8].
| Method | Temperature (°C) | Pressure | CNSL Yield (% w/w) | Cardanol Content in Extract (%) |
|---|---|---|---|---|
| Thermal Roasting | 180-200 | Atmospheric | 7-12 | 60-70 |
| Hot Oil Bath | 200-250 | Atmospheric | 8-15 | 65-75 |
| Supercritical CO2 | 40-60 | 120-300 bar | 45-63 | 85-90 |
| Mechanical Pressing | Room temp | Mechanical | 6-10 | 40-55 |
Solvent extraction methods employ organic solvents to dissolve and recover Cashew Nut Shell Liquid components from ground cashew nut shells at ambient or elevated temperatures [3] [13]. Hexane extraction, performed at room temperature, achieves Cashew Nut Shell Liquid yields of 24.6±0.4% by weight through Soxhlet extraction procedures conducted over 10-hour periods [13] [14]. The hexane extraction process preferentially dissolves lipophilic components while maintaining the natural composition profile with high anacardic acid content.
Methanol extraction demonstrates enhanced performance with yields of 38.2±0.4% by weight when conducted at 50°C recovery temperatures [3] [13]. Methanol exhibits superior solvating properties for polar phenolic compounds, resulting in more complete extraction of anacardic acid, cardanol, and cardol components [13]. The methanol extraction process preserves natural Cashew Nut Shell Liquid composition better than thermal methods, maintaining higher anacardic acid concentrations for subsequent conversion processes.
Ethanol extraction provides an environmentally favorable alternative with yields of 40.1±0.9% by weight [13]. Ethanol solvation exhibits selectivity for phenolic lipids while minimizing extraction of unwanted polymeric materials and impurities. The ethanol extraction process operates effectively at moderate temperatures of 50-60°C, reducing energy requirements compared to thermal extraction methods [13].
Petroleum ether extraction targets specific hydrocarbon components within Cashew Nut Shell Liquid, achieving selective recovery of less polar constituents [14] [15]. This method proves particularly useful for isolating saturated cardanol fractions and removing interfering substances that complicate subsequent purification processes.
Advanced solvent extraction employs deep eutectic solvents based on diethanolamine and choline chloride for enhanced selectivity and environmental sustainability [16]. These ionic liquid systems achieve cardanol extraction efficiencies of 96.57% while providing opportunities for solvent recovery and reuse [16]. The deep eutectic solvent approach demonstrates superior performance in cardanol isolation compared to conventional organic solvents.
Liquid-liquid extraction techniques exploit differential solubility characteristics of cardanol and cardol in immiscible solvent systems to achieve selective component separation [17] [18]. The fundamental principle involves partitioning target compounds between aqueous and organic phases based on their polarity and hydrogen bonding characteristics [19].
The Kumar method employs methanol and ammonium hydroxide mixtures in 8:5 ratios for initial dissolution of technical Cashew Nut Shell Liquid, followed by extraction with hexane to selectively recover cardanol [17] [18]. The cardanol partitions preferentially into the hexane phase due to its monophenolic structure and hydrophobic aliphatic side chain, achieving separation efficiencies of 95-98% [17]. The residual methanolic ammonia layer undergoes subsequent extraction with ethyl acetate:hexane mixtures (4:1) to recover cardol with 85-90% efficiency [17].
The Tyman method utilizes differential basicity to separate monophenolic cardanol from dihydric cardol components [20]. This approach employs selective complexation with basic reagents to immobilize dihydric phenols while allowing cardanol extraction into non-polar solvents [20]. The method demonstrates good reproducibility for cardanol isolation with purities exceeding 90% [21].
Distribution coefficient optimization involves systematic evaluation of solvent polarity, pH conditions, and temperature effects on component partitioning [19]. The distribution coefficient for cardanol between organic and aqueous phases typically ranges from 10-50, depending on solvent selection and pH adjustment [19]. Higher distribution coefficients favor more complete cardanol recovery with fewer extraction stages.
Phase ratio optimization balances extraction efficiency against solvent consumption requirements [19]. Optimal organic-to-aqueous phase ratios of 2:1 to 4:1 provide effective cardanol recovery while minimizing solvent usage [17]. Multiple-stage extraction processes enhance overall recovery efficiency by approaching equilibrium conditions more closely.
| Solvent System | Target Component | Efficiency (%) | Selectivity | Industrial Feasibility |
|---|---|---|---|---|
| Methanol:Ammonium Hydroxide (8:5) + Hexane | Cardanol | 95-98 | High | High |
| Ethyl Acetate:Hexane (4:1) | Cardol | 85-90 | Medium | High |
| Diethanolamine DES + IBMK | Cardanol | 96.5 | Very High | Medium |
| Hexane + Aqueous Base | Cardanol | 80-85 | Medium | High |
Vacuum distillation operates under reduced pressure conditions to lower boiling points and minimize thermal degradation of heat-sensitive cardanol compounds [11] [22]. Standard vacuum distillation employs pressures of 2-5 mmHg with operating temperatures of 200-240°C to separate cardanol from higher-boiling cardol and polymeric materials [11] [22]. The reduced pressure environment decreases boiling points by approximately 100-150°C compared to atmospheric conditions, preserving cardanol quality and preventing polymerization reactions.
Industrial vacuum distillation systems incorporate multi-stage separation columns with theoretical plate counts exceeding six to achieve effective component fractionation [23]. The distillation process removes low-boiling impurities as overhead fractions while recovering cardanol as the main product stream with purities of 78-85% [24]. Vacuum system design requires robust pumping capabilities to maintain consistent pressures and prevent air infiltration that would compromise separation efficiency.
Temperature control proves critical in vacuum distillation operations, as excessive heating induces cardanol polymerization and color development [11] [25]. Optimal operating conditions involve gradual temperature ramping from 180°C to 240°C over controlled time periods to maximize yield while minimizing degradation [11]. Heat transfer optimization through jacketed vessels and efficient condensation systems enhances energy efficiency and product quality.
Vacuum distillation yields typically range from 60-70% due to thermal losses and side reactions that occur during the separation process [24]. Product quality assessment involves monitoring color development, viscosity changes, and acid value increases that indicate thermal degradation [11] [25]. Advanced vacuum distillation systems incorporate automated temperature and pressure control to maintain optimal conditions throughout the batch cycle.
Short-path distillation represents an advanced separation technique that minimizes thermal exposure through reduced vapor travel distances and enhanced heat transfer characteristics [7] [26]. The method employs specialized wiped-film evaporators with internal condensers positioned centrally within the evaporation chamber [27] [24]. This configuration reduces pressure drop across the distillation system and enables operation at pressures as low as 0.001-1 mmHg [7] [26].
The short-path distillation process involves forming thin liquid films on heated surfaces through mechanical wiping action, promoting rapid evaporation and condensation cycles [28] [24]. Residence times on heated surfaces are minimized to seconds rather than hours, significantly reducing thermal degradation compared to conventional batch distillation [28] [29]. The wiped-film configuration ensures uniform heat distribution and prevents hot spot formation that could cause localized overheating.
Operating temperatures in short-path distillation range from 180-210°C, representing reductions of 50-70°C compared to atmospheric distillation [7] [24]. The combination of reduced temperature and residence time preserves cardanol quality while achieving purities of 85-95% [7] [24]. Yields improve to 67-70% compared to conventional vacuum distillation due to reduced thermal losses [24].
Short-path distillation systems demonstrate superior performance for heat-sensitive cardanol separation, as evidenced by improved color stability and reduced polymerization [27] [28]. Industrial implementations achieve continuous operation with throughputs ranging from 50-1500 tons per day, depending on system size and configuration [30] [31]. The technology offers advantages in footprint reduction and energy efficiency compared to traditional distillation columns [24].
| Technique | Operating Pressure (mmHg) | Temperature (°C) | Cardanol Purity (%) | Yield (%) |
|---|---|---|---|---|
| Vacuum Distillation | 2-5 | 200-240 | 78-85 | 60-70 |
| Short-path Distillation | 0.001-1 | 180-210 | 85-95 | 67-70 |
| Molecular Distillation | 0.001-0.1 | 100-150 | 90-98 | 85-95 |
| Batch Distillation | 2-10 | 220-280 | 70-80 | 50-65 |
Column chromatography provides high-resolution separation of cardanol fractions based on differential interactions with stationary phase materials [32] [33]. Flash column chromatography employs silica gel stationary phases with particle sizes of 40-63 micrometers to achieve rapid separations of cardanol monoene, diene, and triene components [32] [34]. The separation mechanism relies on differential adsorption strengths between unsaturated cardanol components and silica gel surfaces.
Solvent system optimization involves systematic evaluation of mobile phase compositions to achieve optimal resolution between cardanol fractions [32] [34]. Hexane:ethyl acetate gradient systems provide effective separation with initial compositions of 95:5 progressing to 80:20 for complete elution [32]. The gradient approach ensures adequate retention of early-eluting components while preventing excessive retention of polar fractions.
Preparative-scale column chromatography enables gram-scale purification of individual cardanol components with purities exceeding 95% [32] [34]. Column dimensions of 2.5-5 cm diameter accommodate sample loads of 1-5 grams while maintaining resolution efficiency [32]. Collection volumes of 25-50 mL per fraction provide adequate component separation for subsequent analysis and characterization.
Reversed-phase High Performance Liquid Chromatography employs octadecylsilane stationary phases for analytical and preparative separations [33] [35]. Acetonitrile:water mobile phases acidified to pH 3.0 with acetic acid achieve effective resolution of anacardic acid, cardanol, and cardol components [35]. The reversed-phase approach demonstrates superior selectivity for phenolic lipids compared to normal-phase silica gel systems.
Solvent recovery and reuse strategies enhance the sustainability and economic viability of chromatographic separations [32] [34]. Distillation recovery of elution solvents achieves 82% recovery rates, making the process cost-effective for commercial implementation [34]. The solvent recovery approach reduces waste generation and operating costs while maintaining separation performance.
| Parameter | Flash Chromatography | Preparative HPLC | Traditional Column |
|---|---|---|---|
| Stationary Phase | Silica gel (40-63 μm) | C18 (5-10 μm) | Silica gel (60-200 mesh) |
| Mobile Phase | Hexane:Ethyl acetate | Acetonitrile:Water | Petroleum ether:Ethyl acetate |
| Column Size (diameter) | 2.5-5 cm | 2-5 cm | 5-10 cm |
| Sample Loading | 1-5 g | 10-100 mg | 5-50 g |
| Elution Gradient | Step gradient | Linear gradient | Continuous gradient |
| Collection Volume | 25-50 mL | 2-10 mL | 50-200 mL |
Industrial-scale cardanol production employs continuous processing systems designed to handle large volumes of Cashew Nut Shell Liquid while maintaining consistent product quality and maximizing economic efficiency [11] [30]. Modern production facilities integrate multiple separation technologies including thermal extraction, distillation, and purification processes in coordinated unit operations [36] [12].
Continuous thermal extraction systems process 50-1500 tons per day of cashew nut shells through automated roasting and vapor recovery units [30] [12]. These systems employ precise temperature control and residence time optimization to maximize Cashew Nut Shell Liquid yield while ensuring complete anacardic acid conversion to cardanol [12]. Vapor recovery systems capture released Cashew Nut Shell Liquid efficiently, achieving recovery rates exceeding 95% of available liquid content.
Wiped-film evaporation technology enables continuous cardanol purification at industrial scale with enhanced efficiency compared to batch distillation processes [27] [28]. Commercial wiped-film evaporators achieve throughputs of 50-100 tons per day while operating at reduced temperatures and pressures that preserve product quality [27] [36]. The continuous operation eliminates batch-to-batch variability and reduces labor requirements compared to traditional batch processing.
Integration of multiple separation stages optimizes overall process efficiency and product quality [36] [12]. Primary distillation removes low-boiling impurities and concentrates cardanol content, while secondary distillation achieves final purification to specified quality grades [11] [25]. Advanced process control systems monitor temperature, pressure, and composition parameters to maintain optimal operating conditions throughout the production campaign.
Quality management systems incorporate real-time monitoring and automated sampling to ensure consistent product specifications [12]. Statistical process control methods track key quality parameters including purity, color, viscosity, and acid value to detect process deviations before they affect product quality [12]. Automated quality control systems reduce manual testing requirements while providing comprehensive documentation for regulatory compliance.
Color stabilization represents a critical aspect of cardanol purification due to the tendency of phenolic compounds to develop dark coloration through oxidation and polymerization reactions [5] [7]. The color development mechanism involves formation of quinone structures and conjugated systems that absorb visible light, resulting in yellow to brown discoloration that reduces commercial value [37].
Chemical treatment with boric acid provides effective color stabilization through complexation with phenolic hydroxyl groups [7] [23]. The boric acid treatment process involves reacting crude cardanol with 0.25% by weight boric acid at 60°C for one hour, followed by vacuum distillation to remove excess reagent [7] [23]. This treatment reduces color formation during storage and subsequent processing operations while maintaining cardanol reactivity for downstream applications.
Activated carbon treatment removes colored impurities and polymerized materials through adsorption mechanisms [17] [7]. The activated carbon treatment employs 1-2% by weight carbon addition with mixing for 10-30 minutes, followed by filtration to remove carbon particles [17]. This process achieves significant color improvement while minimizing cardanol losses through selective adsorption of impurities.
Antioxidant addition prevents color development during storage through inhibition of free radical oxidation reactions [7]. Common antioxidants include butylated hydroxytoluene and propyl gallate at concentrations of 0.01-0.1% by weight [7]. The antioxidant treatment provides long-term color stability while maintaining cardanol functionality for polymerization and derivatization reactions.
Nitrogen blanketing during processing and storage prevents atmospheric oxidation that contributes to color development [7] [12]. Inert atmosphere processing reduces oxygen exposure to less than 100 parts per million, effectively preventing oxidative degradation [12]. Temperature control during processing and storage further minimizes color formation by reducing reaction rates of thermal degradation processes.
Selective separation of cardanol from cardol represents a significant technical challenge due to their similar physical properties and molecular structures [17] [18]. The separation exploits differences in hydrogen bonding characteristics between monophenolic cardanol and dihydric cardol structures [17]. Cardol exhibits stronger hydrogen bonding interactions due to its additional hydroxyl group, enabling selective extraction strategies.
Basic extraction methods utilize the differential acid-base properties of cardanol and cardol for selective separation [17] [18]. Ammonium hydroxide solutions preferentially complex with dihydric cardol through multiple hydrogen bonding interactions, while monophenolic cardanol shows lower affinity for basic reagents [17]. This differential complexation enables selective extraction of cardanol into non-polar solvents while retaining cardol in the aqueous phase.
Amine-based separation employs selective complexation with diethylenetriamine and similar compounds to immobilize dihydric phenols [38] [21]. The amine complexation method achieves complete separation of cardol from cardanol with minimal cross-contamination [38]. Subsequent acid treatment releases cardol from amine complexes, enabling recovery of both components in high purity.
Molecular distillation provides effective separation based on volatility differences between cardanol and cardol [39] [40]. Cardanol exhibits higher volatility due to its monophenolic structure and reduced intermolecular hydrogen bonding compared to dihydric cardol [39]. Molecular distillation at pressures below 0.1 mmHg achieves cardanol purities exceeding 95% with cardol contents below 2% [39] [40].
Adsorption chromatography on alumina or silica gel stationary phases separates cardanol and cardol based on differential polarity interactions [33] [34]. Cardol shows stronger retention on polar stationary phases due to additional hydrogen bonding capabilities, enabling separation through gradient elution techniques [33]. The chromatographic approach achieves high-purity separations but requires large solvent volumes for industrial implementation.
Comprehensive quality control protocols ensure extracted cardanol meets specified requirements for industrial applications through systematic testing of chemical, physical, and stability parameters [41] [35]. Gas chromatography-mass spectrometry analysis provides quantitative determination of cardanol purity and identification of impurities including residual cardol, anacardic acid, and polymerized materials [35] [42].
Purity determination employs High Performance Liquid Chromatography with diode array detection to separate and quantify individual cardanol components [35] [42]. The analytical method utilizes reversed-phase octadecylsilane columns with acetonitrile:water mobile phases to achieve baseline resolution of cardanol fractions [35]. Validation parameters including linearity, precision, and accuracy demonstrate method reliability for quality control applications [35].
Color measurement using Gardner scale standards provides standardized assessment of cardanol quality and stability [43] [12]. Grade 1 cardanol exhibits Gardner colors below 5, while Grade 2 and technical grades show progressively higher color values reflecting increased impurity content [12]. Spectrophotometric color measurement at specific wavelengths enables objective color assessment independent of visual interpretation [43].
Viscosity determination at standard temperature conditions indicates molecular weight distribution and polymerization extent in cardanol products [12] [44]. Brookfield viscometry at 25°C provides standardized viscosity measurements for quality specifications [12]. Grade 1 cardanol exhibits viscosities below 100 mPa·s, while lower grades show progressively higher values due to polymerized components [12].
Acid value measurement quantifies free acid content and hydrolysis products that may affect cardanol performance in applications [12] [35]. Potentiometric titration with standardized potassium hydroxide solution determines acid values expressed as milligrams potassium hydroxide per gram sample [12]. Low acid values below 5 mg KOH/g indicate high-quality cardanol with minimal degradation [12].
| Parameter | Grade 1 Cardanol | Grade 2 Cardanol | Technical Grade | Test Method |
|---|---|---|---|---|
| Purity (GC-MS) | >95% | 85-95% | 70-85% | GC-MS/HPLC |
| Color (Gardner Scale) | <5 | 5-8 | 8-12 | Visual/Spectro |
| Viscosity (mPa·s at 25°C) | <100 | 100-200 | 200-500 | Brookfield |
| Acid Value (mg KOH/g) | <5 | 5-15 | 15-30 | Titration |
| Moisture Content (%) | <0.5 | <1.0 | <2.0 | Karl Fischer |
| Refractive Index | 1.52-1.53 | 1.51-1.53 | 1.50-1.52 | Refractometer |
Moisture content determination prevents quality degradation and processing difficulties associated with water contamination [12]. Karl Fischer titration provides accurate moisture measurement with detection limits below 0.01% by weight [12]. Low moisture content requirements ensure cardanol stability and prevent hydrolysis reactions during storage and processing.